molecular formula C22H24N4O2 B2515195 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide CAS No. 887214-79-1

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide

Cat. No.: B2515195
CAS No.: 887214-79-1
M. Wt: 376.46
InChI Key: GASWFBQSSYFFMM-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole is replaced by a piperidine derivative.

    Acetylphenyl Group Addition: The final step involves the acylation of the piperidine nitrogen with 4-acetylphenyl acetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recycling and catalyst recovery would be integral to the process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives of benzimidazole.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzimidazole moiety is known to bind to various biological targets, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the acetylphenyl group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A benzimidazole derivative used as an antihistamine.

    5-Bromo-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one: Another benzimidazole-piperidine compound with potential biological activity.

Uniqueness

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15(27)16-6-8-18(9-7-16)23-21(28)14-26-12-10-17(11-13-26)22-24-19-4-2-3-5-20(19)25-22/h2-9,17H,10-14H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASWFBQSSYFFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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